5-(dimethylphosphoryl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethylphosphoryl)pyrimidin-4-amine: is a heterocyclic compound that contains a pyrimidine ring substituted with a dimethylphosphoryl group at the 5-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethylphosphoryl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 5-cyanopyrimidin-4-yl compounds with dimethylphosphoryl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Material: 5-cyanopyrimidin-4-yl compound.
Reagent: Dimethylphosphoryl chloride.
Conditions: Basic conditions, such as the presence of a base like triethylamine.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(dimethylphosphoryl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylphosphoryl group to a phosphine or phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Phosphine or phosphine oxide derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-(dimethylphosphoryl)pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrimidine-based ligands and catalysts.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for studying interactions with nucleic acid-related enzymes.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(dimethylphosphoryl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
5-(dimethylphosphoryl)pyrimidin-2-amine: Similar structure but with the amino group at the 2-position.
5-(dimethylphosphoryl)pyrimidin-6-amine: Similar structure but with the amino group at the 6-position.
5-(dimethylphosphoryl)pyrimidin-4-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: 5-(dimethylphosphoryl)pyrimidin-4-amine is unique due to the specific positioning of the dimethylphosphoryl and amino groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
2758004-60-1 |
---|---|
Molecular Formula |
C6H10N3OP |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.